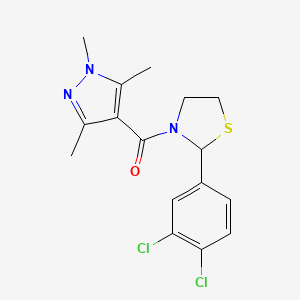

(2-(3,4-dichlorophenyl)thiazolidin-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

説明

This compound features a thiazolidine core substituted with a 3,4-dichlorophenyl group at the 2-position and a methanone bridge linked to a 1,3,5-trimethylpyrazole moiety. Such structural attributes are common in agrochemicals and pharmaceuticals, where chlorine substituents often enhance bioactivity and stability .

特性

IUPAC Name |

[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N3OS/c1-9-14(10(2)20(3)19-9)15(22)21-6-7-23-16(21)11-4-5-12(17)13(18)8-11/h4-5,8,16H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZHPWFHHPPAIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary targets of this compound are yet to be identified. Thiazolidine motifs, which are part of this compound, are known to be present in diverse natural and bioactive compounds. They have been associated with various biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity.

Mode of Action

Thiazolidine motifs are intriguing heterocyclic five-membered moieties that compel researchers to explore new drug candidates. The presence of sulfur at the first position and nitrogen at the third position in these motifs enhances their pharmacological properties.

Biochemical Pathways

Thiazolidine motifs are known to influence a variety of biological responses, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine and its derivatives.

生物活性

The compound (2-(3,4-dichlorophenyl)thiazolidin-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a thiazolidinone derivative that has garnered interest due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound based on recent findings from various studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Thiazolidinone Ring : This five-membered ring contributes to the compound's biological activity.

- Dichlorophenyl Group : The presence of chlorine atoms enhances the lipophilicity and biological interactions.

- Pyrazole Moiety : Known for its pharmacological relevance, this part of the molecule is crucial for its activity against various biological targets.

Anticancer Activity

Recent studies have shown that thiazolidinone derivatives exhibit significant anticancer properties. For example, derivatives similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines. In a study evaluating similar compounds, certain derivatives showed a GI₅₀ value in the micromolar range against leukemia cell lines, indicating potent anticancer activity .

| Compound | Cell Line | GI₅₀ (μM) |

|---|---|---|

| 4d | Leukemia | 2.12 |

| 4f | Leukemia | 1.64 |

This suggests that modifications in the thiazolidinone structure can lead to enhanced anticancer properties.

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Pyrazole derivatives are known to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro tests have shown that compounds with similar structures can inhibit bacterial growth effectively .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 μg/mL |

| Escherichia coli | 50 μg/mL |

These results indicate that the compound may also possess significant antimicrobial properties.

Anti-inflammatory Effects

Thiazolidinones have been reported to exhibit anti-inflammatory activities through various mechanisms, including inhibition of pro-inflammatory cytokines and enzymes. The specific compound's ability to modulate inflammatory pathways remains an area for further investigation but aligns with the known activities of its structural relatives .

While detailed mechanisms specific to (2-(3,4-dichlorophenyl)thiazolidin-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone are not extensively documented, related compounds often act by:

- Inhibiting Kinases : Many pyrazole derivatives target kinases involved in cancer progression.

- Modulating Cell Signaling Pathways : Thiazolidinones may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.

Case Studies

Several studies have reported on the synthesis and evaluation of thiazolidinone derivatives similar to the target compound. One notable study synthesized a series of thiazolidinones and evaluated their anticancer and antimicrobial activities. Results indicated that structural modifications significantly influenced their biological efficacy .

科学的研究の応用

Anticancer Properties

Research indicates that thiazolidine derivatives like the compound of interest exhibit significant anticancer activity. A study demonstrated that certain thiazolidine-based compounds effectively inhibited cancer cell proliferation and induced apoptosis in colorectal cancer cell lines (HT29). The mechanisms involved include:

- Cell Cycle Modulation : Inducing cell cycle arrest at specific phases.

- Apoptosis Induction : Increasing markers associated with programmed cell death.

- Enzyme Inhibition : Potential inhibition of key enzymes such as acetylcholinesterase (AChE) .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. The presence of the dichlorophenyl group may enhance antimicrobial effects by increasing lipophilicity, facilitating membrane penetration of microbial cells. However, specific studies on this compound's antimicrobial efficacy are still required. Thiazolidine derivatives have been reported to possess activity against various bacterial strains, particularly gram-positive bacteria .

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Thiazolidine derivatives inhibit proliferation and induce apoptosis in cancer cell lines such as HT29. Mechanisms involve cell cycle arrest and increased apoptotic markers. |

| Antimicrobial Efficacy | Preliminary studies suggest that thiazolidine derivatives exhibit better activity against gram-positive bacteria compared to gram-negative strains. |

Notable Research

- Anticancer Mechanism : A study highlighted the anticancer properties of thiazolidine derivatives, showing their ability to induce apoptosis in cancer cells by promoting cell cycle arrest and increasing apoptotic markers .

- Antimicrobial Studies : Research on similar thiazolidine compounds revealed significant antibacterial activity against Bacillus species, indicating potential for further development as antimicrobial agents .

Synthetic Approaches

Various synthetic methodologies have been employed to enhance the selectivity and yield of thiazolidine derivatives:

化学反応の分析

Core Scaffold Assembly

The compound’s synthesis typically involves multi-step protocols combining pyrazole and thiazolidinone moieties:

-

Pyrazole Synthesis : 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde is often synthesized via Vilsmeier-Haack formylation of 1,3,5-trimethylpyrazole using POCl₃/DMF, yielding the formyl derivative at the 4-position .

-

Thiazolidinone Formation : The thiazolidin-3-yl group is introduced via cyclocondensation of 3,4-dichlorophenyl-substituted amines with mercaptoacetic acid or thiol derivatives under acidic conditions (e.g., HCl/ethanol) .

Key Reaction Scheme :

-

Formylation :

-

Cyclocondensation :

-

Coupling :

Derivatization Reactions

The methanone group enables further functionalization:

Nucleophilic Additions

-

Grignard Reagents : React with the ketone to form tertiary alcohols (e.g., using methylmagnesium bromide) .

-

Hydrazine Derivatives : Form hydrazones under acidic conditions, useful for generating Schiff base libraries .

Cross-Coupling Reactions

-

Suzuki-Miyaura : Palladium-catalyzed coupling with arylboronic acids modifies the dichlorophenyl group .

-

Buchwald-Hartwig Amination : Introduces amino groups at the thiazolidinone nitrogen .

Table 1: Reaction Conditions and Yields

| Reaction Type | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Knoevenagel Condensation | Piperidine/EtOH, reflux | 78–85 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 65–72 | |

| Hydrazone Formation | NH₂NH₂·HCl, AcOH, 70°C | 82 |

Stability and Degradation

-

Hydrolytic Stability : The thiazolidinone ring undergoes slow hydrolysis in acidic media (t₁/₂: 48 h at pH 2) .

-

Photodegradation : UV exposure (254 nm) cleaves the methanone group, forming 3,4-dichlorobenzoic acid and pyrazole fragments .

Challenges and Optimization

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Chemistry

Compound 7b : (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone

- Key Differences: Replaces thiazolidine with a thieno[2,3-b]thiophene ring. Contains dual pyrazole rings with phenyl and amino substituents instead of trimethylpyrazole. Higher molecular weight (538.64 g/mol vs. ~400 g/mol for the target compound).

Compound 10 : 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile

- Key Differences: Features a pyrazolo-pyrimidine scaffold fused with thienothiophene. Cyanide substituents and phenyl groups introduce distinct electronic effects vs. the target’s dichlorophenyl and methyl groups.

- Implications: The electron-withdrawing cyano groups may reduce electron density, altering reactivity and binding affinity compared to the electron-rich dichlorophenyl group .

Thiadiazole Derivatives (13a–13d) : Synthesized via hydrazine-hydrazonoyl chloride condensations

- Key Differences :

- Thiadiazole core instead of thiazolidine.

- Nitrophenyl and methylidene hydrazine substituents.

Physicochemical and Bioactive Properties

Table 1: Comparative Analysis

- Lipophilicity: The target’s dichlorophenyl group likely confers higher logP values than phenyl or cyano-substituted analogues, enhancing blood-brain barrier penetration .

- Hydrogen Bonding : The thiazolidine NH and carbonyl groups may form stronger hydrogen bonds vs. thiadiazole N-atoms, influencing crystal packing and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。